molecular formula C17H24N4O7 B13854485 (4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B13854485
M. Wt: 396.4 g/mol
InChI Key: PMMYKHSVTAQXLJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a nitrophenyl group, a carbamoylamino group, and a tert-butoxycarbonylamino group, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pentanoate Backbone: The synthesis begins with the preparation of the pentanoate backbone through a series of esterification and amidation reactions.

    Introduction of the Carbamoylamino Group: The carbamoylamino group is introduced via a reaction with an appropriate amine derivative under controlled conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nucleophilic substitution reaction, often using a nitrophenyl halide as the electrophile.

    Protection with the Tert-Butoxycarbonyl Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

    Biochemistry: Employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Materials Science: Utilized in the design of functional materials, such as polymers and nanomaterials, for various applications including drug delivery and catalysis.

    Chemical Biology: Serves as a probe for investigating cellular processes and pathways, especially those involving nitro and carbamate functionalities.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamoylamino and Boc groups can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl) 5-(carbamoylamino)-2-aminopentanoate: Lacks the Boc protection group, making it more reactive.

    (4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate: Has a shorter carbon chain, affecting its steric properties.

    (4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Has a longer carbon chain, influencing its hydrophobicity.

Uniqueness

(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group provides stability and protection during synthetic transformations, while the nitrophenyl and carbamoylamino groups offer versatile sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

(4-nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYKHSVTAQXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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